Methyl 2-diazo-3-oxobutanoate

Descripción general

Descripción

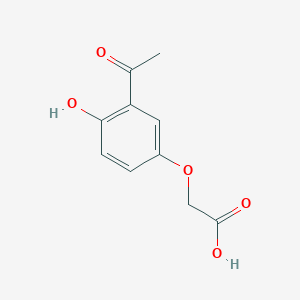

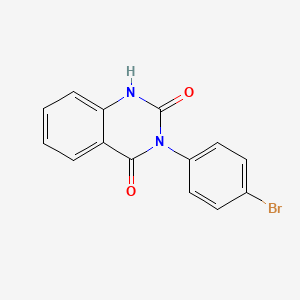

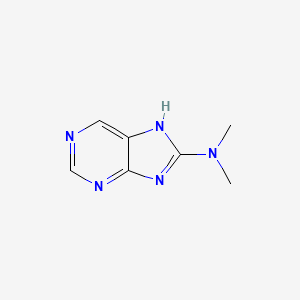

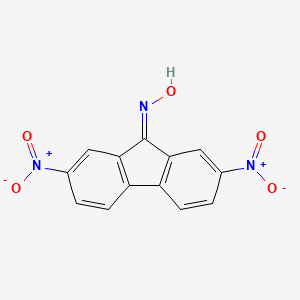

“Methyl 2-diazo-3-oxobutanoate” is an organic compound with the molecular formula C5H6N2O3 . It belongs to the class of diazo compounds and carbonyl compounds.

Molecular Structure Analysis

The molecular structure of “this compound” consists of 5 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The average mass is 142.113 Da and the monoisotopic mass is 142.037842 Da .Chemical Reactions Analysis

“this compound” is known to participate in various chemical reactions. For instance, it has been used in Rh (III)-catalyzed sequential C–H activation and annulation reactions to access N-fused heterocycles .Aplicaciones Científicas De Investigación

Synthesis of Heterocycles

Methyl 2-diazo-3-oxobutanoate is a versatile intermediate in the synthesis of trifluoromethyl heterocycles. It can be used with rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions to produce trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines. This process is either direct or requires only one additional step (Honey et al., 2012).

Formation of Arylhydrazono Derivatives

The compound is effective in forming methyl 2-arylhydrazono-3-oxobutanoates and 2-arylhydrazono-3-oxobutanenitriles during the coupling reaction of arenediazonium ions with methyl 3-aminocrotonate and 3-aminocrotononitrile (Brown et al., 1995).

Azomethine Ylide Generation

A series of N-acyl 2-diazo-3-oxobutanoates treated with rhodium(II) carboxylate can generate substituted pyrroles via an azomethine ylide intermediate. This demonstrates its utility in forming complex molecular structures (Padwa et al., 1992).

Synthesis of Highly Substituted Cyclobutanones

This compound has been used in Lewis acid-catalyzed Mukaiyama aldol addition reactions with aromatic and aliphatic aldehydes, leading to the synthesis of functionalized diazoacetoacetates and highly substituted cyclobutanones. This showcases its application in complex organic syntheses (Doyle et al., 2005).

Cyclization Reactions

The compound is involved in cyclization reactions to produce compounds like furo[3,4-c]furans when treated with rhodium(II) acetate. This demonstrates its role in the formation of novel molecular architectures (Padwa et al., 2003).

Biosynthesis of Ethylene from Methionine

In biosynthesis, 4-methylthio-2-oxobutanoate, a derivative of this compound, has been identified as a potential intermediate in the biosynthesis of ethylene from methionine, indicating its relevance in biological systems (Billington et al., 1979).

Direcciones Futuras

Sulfoxonium ylides, which are important surrogates for diazo compounds like “Methyl 2-diazo-3-oxobutanoate”, have been evaluated as safer alternatives in the industry in recent years . They have been used in a surprising plethora of novel and intrinsic chemical reactions . The development of more efficient and greener synthetic approaches to access N-fused heterocycles via C–H activation remains highly desirable .

Propiedades

IUPAC Name |

methyl 2-diazo-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-3(8)4(7-6)5(9)10-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCRHIQRNYDVMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

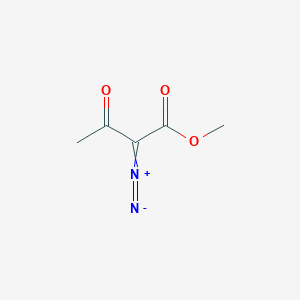

CC(=O)C(=[N+]=[N-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50712060 | |

| Record name | 2-Diazonio-1-methoxy-3-oxobut-1-en-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50712060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24762-04-7 | |

| Record name | 2-Diazonio-1-methoxy-3-oxobut-1-en-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50712060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[2-(Diethylamino)ethoxy]phenyl}propan-1-one](/img/structure/B1654499.png)

![[2-[(8S,9S,10R,11S,13S,14S)-11-acetyloxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1654506.png)